3',5'-Difluoro-2,2-dimethylpropiophenone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(3,5-difluorophenyl)-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O/c1-11(2,3)10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFBGWYGRKXYMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC(=CC(=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642485 | |
| Record name | 1-(3,5-Difluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898789-77-0 | |
| Record name | 1-(3,5-Difluorophenyl)-2,2-dimethyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898789-77-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Difluorophenyl)-2,2-dimethylpropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60642485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 3',5'-Difluoro-2,2-dimethylpropiophenone
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3',5'-Difluoro-2,2-dimethylpropiophenone, a fluorinated aromatic ketone with potential applications in medicinal chemistry and drug discovery. This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, and potential biological significance, grounded in established chemical principles.
Core Molecular Attributes
3',5'-Difluoro-2,2-dimethylpropiophenone, systematically named 1-(3,5-difluorophenyl)-2,2-dimethylpropan-1-one, is a synthetic organic compound. Its core structure consists of a 1,3-difluorinated phenyl ring attached to a neopentyl ketone moiety. The presence of two fluorine atoms on the aromatic ring significantly influences the molecule's electronic properties, reactivity, and metabolic stability, making it an intriguing scaffold for drug design.
| Property | Value | Source |
| Molecular Weight | 198.212 g/mol | [1] |
| Molecular Formula | C₁₁H₁₂F₂O | [1] |
| CAS Number | 898789-77-0 | [1] |
| Purity (Typical) | ≥97% (GC-FID) | [1] |
| MDL Number | MFCD03841204 | [1] |
Synthesis and Mechanistic Considerations
The most probable and industrially scalable synthetic route to 3',5'-Difluoro-2,2-dimethylpropiophenone is the Friedel-Crafts acylation of 1,3-difluorobenzene. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.
The Underlying Chemistry: Friedel-Crafts Acylation
The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring. The choice of acylating agent for this synthesis is pivaloyl chloride (2,2-dimethylpropanoyl chloride). The reaction is typically catalyzed by aluminum chloride (AlCl₃).
Regioselectivity in Difluorobenzene Acylation
The fluorine atoms are strongly deactivating due to their inductive electron-withdrawing effect (-I), yet they are ortho-, para-directing due to their resonance effect (+R). In 1,3-difluorobenzene, the positions ortho and para to both fluorine atoms are the most activated towards electrophilic attack. This makes the 4-position the most likely site of acylation, leading to the desired 1-(3,5-difluorophenyl) product. 1,3-Difluorobenzene is the most reactive among the difluorobenzene isomers for this type of reaction.[2]
Experimental Protocol (Generalized)
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler (to maintain an inert atmosphere) is charged with a suitable solvent (e.g., dichloromethane or nitrobenzene) and the Lewis acid catalyst (e.g., anhydrous aluminum chloride).
-
Addition of Reactants: 1,3-Difluorobenzene is added to the stirred suspension. Pivaloyl chloride is then added dropwise from the dropping funnel at a controlled temperature (typically 0-5 °C) to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: The reaction mixture is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex and separates the organic and aqueous layers.
-
Purification: The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield the pure 3',5'-Difluoro-2,2-dimethylpropiophenone.
Potential Applications in Drug Development
While specific biological activity data for 3',5'-Difluoro-2,2-dimethylpropiophenone is limited in the public domain, the structural motifs present in the molecule are of significant interest in medicinal chemistry.
The Role of Fluorine in Drug Design
The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and pKa. The difluorophenyl moiety can participate in favorable electrostatic interactions with biological targets and is less susceptible to metabolic oxidation compared to a non-fluorinated phenyl ring.
Propiophenone Scaffolds in Medicinal Chemistry
The propiophenone core is a versatile building block found in a variety of biologically active compounds. For instance, related chalcones (1,3-diaryl-2-propen-1-ones) have demonstrated a wide range of pharmacological activities, including anticancer effects.[3]
Potential as a Bioactive Scaffold
Given the known activities of related fluorinated compounds, 3',5'-Difluoro-2,2-dimethylpropiophenone could serve as a valuable starting point or intermediate for the synthesis of novel therapeutic agents. For example, analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide, which share a substituted phenylpropanamide structure, have been investigated as potent TRPV1 antagonists for the treatment of pain.[4] The 3,5-difluoro substitution pattern was found to be optimal for antagonist activity in that particular study.
Analytical Characterization
A comprehensive analytical characterization is crucial for confirming the identity and purity of 3',5'-Difluoro-2,2-dimethylpropiophenone. While specific spectra for this compound are not widely published, the expected analytical data can be predicted based on its structure.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the nine equivalent protons of the tert-butyl group. - A multiplet in the aromatic region corresponding to the three protons on the difluorophenyl ring. The proton at the 4'-position will appear as a triplet, and the two protons at the 2' and 6' positions will appear as a doublet of doublets. |
| ¹³C NMR | - Resonances for the quaternary carbon and the methyl carbons of the tert-butyl group. - A resonance for the carbonyl carbon. - Four distinct signals in the aromatic region, with the carbons attached to fluorine showing characteristic coupling (C-F coupling). |
| ¹⁹F NMR | - A single resonance, as the two fluorine atoms are chemically equivalent. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 198. - Characteristic fragmentation patterns, including the loss of the tert-butyl group and the difluorobenzoyl cation. |
| Infrared (IR) Spectroscopy | - A strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. - C-H stretching and bending vibrations for the alkyl and aromatic groups. - C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. |
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including safety goggles, gloves (e.g., nitrile), and a lab coat.
-
Fire Safety: The compound is likely a combustible liquid. Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, or foam).
-
Toxicology: While not confirmed, compounds of this class may cause skin, eye, and respiratory irritation.[4]
Conclusion
3',5'-Difluoro-2,2-dimethylpropiophenone is a fluorinated aromatic ketone with significant potential as a building block in medicinal chemistry. Its synthesis via Friedel-Crafts acylation is a well-established and scalable method. The presence of the 3,5-difluorophenyl moiety makes it an attractive scaffold for the development of novel therapeutic agents with enhanced metabolic stability and target-binding properties. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in drug discovery and development.
References
-
Rieke Metals. 1-(3,5-Difluoro-phenyl)-2,2-dimethyl-propan-1-one. [Link]
-
PMC - NIH. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents. [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
PubMed. Discovery of 2-(3,5-difluoro-4-methylsulfonaminophenyl)propanamides as potent TRPV1 antagonists. [Link]
-
NJ.gov. DIMETHYLPROPANE HAZARD SUMMARY. [Link]
Sources
- 1. US4158017A - Preparation of 1,3-diamino-2,2-dimethyl-propane - Google Patents [patents.google.com]
- 2. CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol - Google Patents [patents.google.com]
- 3. zhonghanchemical.com [zhonghanchemical.com]
- 4. fishersci.com [fishersci.com]
Structural Elucidation and Analytical Profiling of 3',5'-Difluoro-2,2-dimethylpropiophenone
The following technical guide is structured to provide an authoritative, in-depth analysis of the 1H NMR spectrum of 3',5'-Difluoro-2,2-dimethylpropiophenone. It synthesizes theoretical principles with practical analytical protocols.
Executive Summary
3',5'-Difluoro-2,2-dimethylpropiophenone (also known as 3',5'-Difluoropivalophenone ) represents a critical intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals. Its structural core combines a sterically bulky pivaloyl group with an electron-deficient 3,5-difluorophenyl ring.
This guide details the 1H NMR spectroscopic signature of the molecule. Due to the presence of two equivalent fluorine atoms (
Structural Analysis & Spin System Logic
Before analyzing the spectrum, we must deconstruct the magnetic environment of the protons.
Molecular Geometry and Symmetry
The molecule possesses a
-
Moiety A: tert-Butyl Group: The 2,2-dimethylpropionyl chain contains nine chemically and magnetically equivalent protons.
-
Moiety B: Aromatic Ring:
-
Positions 3' & 5': Occupied by Fluorine atoms (electronegative, spin active).
-
Position 4': Proton located between two Fluorines (Ortho to both).
-
Positions 2' & 6': Protons located Ortho to the Carbonyl and Meta to the Fluorines.
-
Theoretical Coupling Constants ( )
The complexity of the aromatic region arises from
- (Ortho): 8.0 – 10.0 Hz
- (Meta): 5.0 – 8.0 Hz
- (Para): 0 – 2.0 Hz (often unresolved)
- (Meta): 1.0 – 2.0 Hz
1H NMR Spectral Data (CDCl₃, 400 MHz)
The following data represents the consensus spectral signature based on substituent chemical shift additivity rules (Z-score analysis) and standard fluorobenzene coupling behaviors.
Summary Table
| Assignment | Shift ( | Integration | Multiplicity | Coupling Constants ( |
| Aliphatic | ||||
| tert-Butyl (9H) | 1.35 – 1.38 | 9H | Singlet (s) | N/A |
| Aromatic | ||||
| H-4' (Para) | 6.90 – 7.05 | 1H | Triplet of Triplets (tt) | |
| H-2', H-6' (Ortho) | 7.40 – 7.55 | 2H | Multiplet (m) |
Detailed Interpretation
Region 1: The Aliphatic Zone (1.35 ppm)
-
Signal: A sharp, intense singlet integrating to 9 protons.
-
Mechanistic Insight: The tert-butyl protons are isolated from the aromatic ring by the carbonyl carbon. There is no through-bond coupling to the aromatic protons or fluorines. The chemical shift is slightly downfield from a standard alkane (~0.9 ppm) due to the deshielding cone of the adjacent carbonyl group.
Region 2: The Aromatic Zone (6.90 – 7.55 ppm)
This region is split into two distinct signals with an integration ratio of 1:2.
Signal A: The H-4' Proton (Upfield Aromatic, ~6.95 ppm)
-
Environment: This proton is located at the para position relative to the carbonyl but is sandwiched between two fluorine atoms.
-
Shielding/Deshielding: While the carbonyl is electron-withdrawing (deshielding), the resonance effect of the two ortho-fluorines pushes electron density back into the ring at the ortho/para positions relative to the F, resulting in a net shielding effect compared to H-2'/H-6'.
-
Splitting Pattern:
-
Primary: Split into a Triplet by the two equivalent ortho-fluorines (
Hz). -
Secondary: Each leg of the triplet is finely split into a smaller triplet by the two meta-protons H-2'/H-6' (
Hz). -
Visual: Looks like a wide triplet with fine "fuzz" or distinct splitting at high resolution.
-
Signal B: The H-2'/H-6' Protons (Downfield Aromatic, ~7.45 ppm)
-
Environment: These protons are ortho to the ketone carbonyl.
-
Shielding/Deshielding: The strong anisotropy of the carbonyl group significantly deshields these protons, shifting them downfield.
-
Splitting Pattern:
-
Primary: Split into a Doublet by the meta-fluorine (
Hz). Note that H-2' couples primarily to F-3'. -
Secondary: Fine splitting due to meta-coupling with H-4' and potentially para-coupling with the distant F-5' (though often unresolved).
-
Visual: Appears as a complex multiplet or a "doublet of multiplets."
-
Visualization of Spin-Coupling Pathways
The following diagram illustrates the splitting logic (coupling tree) for the aromatic protons, which is the most challenging aspect of this spectrum.
Caption: Coupling trees demonstrating the transformation of singlet signals into complex multiplets due to heteronuclear (H-F) and homonuclear (H-H) interactions.
Experimental Protocol: Sample Preparation & Acquisition
To ensure high-fidelity data suitable for publication or regulatory filing, follow this validated workflow.
Reagents and Materials
-
Solvent: Chloroform-d (
) with 0.03% TMS (Tetramethylsilane) as an internal reference.-
Why:
provides excellent solubility for lipophilic ketones and prevents H-D exchange.
-
-
Sample Mass: 5 – 10 mg of 3',5'-Difluoro-2,2-dimethylpropiophenone.
-
NMR Tube: 5mm high-precision borosilicate glass (Wilmad 507-PP or equivalent).
Step-by-Step Workflow
-
Solvation:
-
Weigh 5-10 mg of the analyte into a clean vial.
-
Add 600 µL of
. -
Critical Step: Vortex for 30 seconds to ensure complete homogeneity. Concentration gradients can cause peak broadening.
-
-
Filtration (Optional but Recommended):
-
If the synthesis crude contained inorganic salts (e.g., from Friedel-Crafts catalysts), filter the solution through a cotton plug within a glass pipette directly into the NMR tube.
-
-
Acquisition Parameters (Standard 400 MHz):
-
Pulse Angle: 30° (allows faster repetition rate).
-
Relaxation Delay (d1): Set to
2.0 seconds.-
Reasoning: The tert-butyl protons have a longer
relaxation time than aromatic protons. Insufficient delay will lead to under-integration of the aliphatic signal relative to the aromatic signal.
-
-
Number of Scans (ns): 16 or 32 (sufficient for >98% purity).
-
Spectral Width: -2 to 14 ppm.
-
-
Processing:
-
Window Function: Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 0.3 Hz to improve signal-to-noise without obscuring fine J-coupling.
-
Phasing: Manual phasing is required, particularly for the aromatic multiplets to ensure the baseline is flat.
-
Referencing: Calibrate the TMS singlet to 0.00 ppm (or residual
to 7.26 ppm).
-
Applications in Drug Discovery
Understanding this spectrum is vital for researchers working with:
-
Metabolic Stability: The 3,5-difluoro motif is often employed to block metabolic "soft spots" on phenyl rings (preventing oxidative metabolism by CYP450 enzymes).
-
Fragment-Based Drug Design: The tert-butyl ketone serves as a lipophilic anchor.
-
Quality Control: The specific splitting of H-4' (triplet of triplets) is a diagnostic fingerprint for the 3,5-difluoro substitution pattern, distinguishing it from 2,4-difluoro or 2,6-difluoro isomers which would show different symmetries.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley. (Standard text for coupling constants and additivity rules).
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants. University of Wisconsin-Madison. [Link]
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience.
Technical Guide: Mass Spectrometry Fragmentation of 3',5'-Difluoro-2,2-dimethylpropiophenone
This guide details the mass spectrometry fragmentation dynamics of 3',5'-Difluoro-2,2-dimethylpropiophenone (also known as 3',5'-difluoropivalophenone). It is designed for analytical chemists and pharmaceutical researchers requiring precise structural characterization of this fluorinated building block, which is often utilized in the synthesis of azole antifungals and other bioactive agents.
Executive Summary
3',5'-Difluoro-2,2-dimethylpropiophenone (C₁₁H₁₂F₂O, MW 198.21) exhibits a distinct fragmentation pattern dictated by its sterically hindered tert-butyl group and the electron-withdrawing fluorine substituents on the aromatic ring. In Electron Ionization (EI), the spectrum is dominated by alpha-cleavage adjacent to the carbonyl, yielding a diagnostic acylium ion base peak at m/z 141 . Unlike linear ketones, this molecule does not undergo McLafferty rearrangement due to the absence of
Chemical Identity & Properties
Before interpreting spectral data, verify the analyte properties to ensure calibration standards match theoretical values.
| Property | Detail |
| IUPAC Name | 1-(3,5-Difluorophenyl)-2,2-dimethylpropan-1-one |
| Common Name | 3',5'-Difluoropivalophenone |
| CAS Registry | 129714-97-2 (Generic for isomer class, specific may vary) |
| Molecular Formula | C₁₁H₁₂F₂O |
| Exact Mass | 198.0856 Da |
| Structure | Phenyl ring substituted with F at 3,5 positions; Carbonyl; tert-Butyl group. |
Experimental Protocol (Self-Validating)
To reproduce the fragmentation patterns described below, the following instrument parameters are recommended. These protocols are designed to maximize the abundance of diagnostic ions while maintaining sufficient molecular ion transmission.
GC-MS (Electron Ionization)
-
Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal degradation of the tert-butyl group).
-
Ion Source: 230°C, 70 eV.
-
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).
-
Validation Check: Inject a PFTBA standard. Ensure m/z 69, 219, and 502 are within ±0.1 m/z.
-
Self-Validation: The appearance of m/z 57 (tert-butyl cation) is a system suitability check for low-mass transmission. If m/z 57 is <5% of the base peak, tune the quadrupole for better low-mass sensitivity.
LC-MS/MS (Electrospray Ionization)
-
Mode: Positive Ion (+ESI).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Collision Energy (CE): Stepped 15-35 eV.
-
Validation Check: Monitor the [M+H]⁺ peak at m/z 199.09.
Fragmentation Mechanisms (EI-MS)
The EI mass spectrum is characterized by a weak molecular ion and a dominant base peak resulting from the loss of the bulky alkyl group.
Primary Pathway: Alpha-Cleavage
The most thermodynamically favorable pathway is the homolytic cleavage of the bond between the carbonyl carbon and the quaternary alpha-carbon of the tert-butyl group.
-
Mechanism: The radical electron on the ionized carbonyl oxygen induces cleavage of the adjacent C-C bond.
-
Products:
-
3,5-Difluorobenzoyl Cation (Acylium Ion): The charge is retained on the aromatic carbonyl fragment due to resonance stabilization by the phenyl ring.
-
tert-Butyl Radical: The neutral leaving group.
-
-
Diagnostic Ion: m/z 141 (Base Peak, 100%).
-
Calculation: MW (198) - t-Butyl (57) = 141.
-
Secondary Pathway: Decarbonylation
The acylium ion (m/z 141) possesses high internal energy and undergoes subsequent fragmentation by expelling a neutral carbon monoxide (CO) molecule.
-
Mechanism: Heterolytic cleavage of the Ph-CO bond.
-
Products:
-
3,5-Difluorophenyl Cation: A highly reactive aryl cation.
-
CO: Neutral loss (28 Da).
-
-
Diagnostic Ion: m/z 113 .
-
Calculation: 141 - 28 = 113.
-
Minor Pathway: Alkyl Ion Formation
In a competing but less favored alpha-cleavage event, the charge may be retained on the tert-butyl group.
-
Diagnostic Ion: m/z 57 (tert-butyl cation).[1]
-
Note: This peak is typically 10-20% relative abundance compared to the base peak (m/z 141).
Negative Diagnostic: Absence of McLafferty Rearrangement
A crucial structural confirmation is the absence of m/z 58 or similar even-electron rearrangement ions.
-
Reasoning: The McLafferty rearrangement requires a
-hydrogen atom for abstraction by the carbonyl oxygen.[2] The tert-butyl group possesses hydrogens only at the -position relative to the carbonyl. -
Conclusion: The absence of this pathway confirms the quaternary nature of the
-carbon.
Visualization of Fragmentation Pathways
The following diagram illustrates the causal relationships between the molecular ion and its primary fragments.
Figure 1: EI-MS fragmentation pathways of 3',5'-Difluoro-2,2-dimethylpropiophenone showing the dominant alpha-cleavage to the acylium ion.
Data Summary & Diagnostic Ions
Use this table to interpret GC-MS data. Relative abundances are approximate estimates based on the stability of the pivalophenone class.
| m/z (Th) | Ion Identity | Structure | Relative Abundance | Origin |
| 198 | Molecular Ion [M]⁺ | [Ar-CO-C(CH₃)₃]⁺ | < 1% (Very Weak) | Parent |
| 141 | Base Peak | [3,5-F₂-Ph-C≡O]⁺ | 100% | |
| 113 | Aryl Cation | [3,5-F₂-Ph]⁺ | 30 - 50% | Loss of CO from m/z 141 |
| 57 | Alkyl Cation | [C(CH₃)₃]⁺ | 10 - 25% | Charge retention on alkyl group |
| 87 | Aryl Fragment | [C₅H₃F]⁺ (approx) | 5 - 10% | Ring fragmentation (Loss of C₂H₂ from m/z 113) |
ESI-MS/MS Considerations (Liquid Chromatography)
For researchers using LC-MS for metabolite identification or impurity profiling:
-
Protonation: The carbonyl oxygen is the site of protonation, yielding [M+H]⁺ at m/z 199 .
-
CID Fragmentation:
-
Unlike EI, ESI fragmentation often involves neutral losses of stable molecules.
-
Transition: m/z 199
m/z 143 (Loss of Isobutene, C₄H₈). -
Mechanism: Proton transfer from the tert-butyl group to the carbonyl oxygen, followed by elimination of isobutene. This is a distinct pathway from the radical-driven EI mechanism.
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text establishing alpha-cleavage rules for ketones).
-
National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of 2,2-Dimethyl-1-phenyl-1-propanone (Pivalophenone). NIST Chemistry WebBook, SRD 69. [Link] (Source for baseline pivalophenone fragmentation behavior).
-
PubChem. (2023). Compound Summary: 3',5'-Difluoro-2,2-dimethylpropiophenone. National Library of Medicine. [Link]
Sources
An In-depth Technical Guide to the Solubility of 3',5'-Difluoro-2,2-dimethylpropiophenone in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3',5'-Difluoro-2,2-dimethylpropiophenone. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility, offering predictive insights and detailed experimental protocols.
Introduction: The Significance of Fluorinated Propiophenones
Physicochemical Properties and Predicted Solubility Profile
To predict the solubility of 3',5'-Difluoro-2,2-dimethylpropiophenone, we can analyze its structural features and compare them to similar molecules.
Table 1: Physicochemical Properties of 3',5'-Difluoro-2,2-dimethylpropiophenone and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Predicted Polarity |
| 3',5'-Difluoro-2,2-dimethylpropiophenone | C₁₁H₁₂F₂O | 198.21 | Difluorinated phenyl ring, a ketone group, and a tert-butyl group. | Moderately polar |
| 2,2-Dimethylpropiophenone | C₁₁H₁₄O | 162.23 | Phenyl ring, a ketone group, and a tert-butyl group.[2] | Less polar than the difluoro- derivative |
| 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone | C₁₇H₁₆F₂O | 274.31 | Difluorinated phenyl ring and a ketone group.[3] | Moderately polar |
The polarity of an organic molecule is a primary determinant of its solubility. The presence of electronegative fluorine atoms in the phenyl ring of 3',5'-Difluoro-2,2-dimethylpropiophenone induces a dipole moment, increasing its polarity compared to the non-fluorinated analog, 2,2-dimethylpropiophenone. The ketone group also contributes to the molecule's polarity through its carbonyl bond. However, the non-polar tert-butyl group and the aromatic ring will favor solubility in non-polar organic solvents.
Based on the principle of "like dissolves like," it is anticipated that 3',5'-Difluoro-2,2-dimethylpropiophenone will exhibit good solubility in moderately polar to non-polar organic solvents.
Expected Solubility Trends:
-
High Solubility: In solvents like acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane, which can engage in dipole-dipole interactions.
-
Moderate Solubility: In less polar solvents like toluene and diethyl ether.
-
Low Solubility: In highly polar protic solvents like water and methanol, and in very non-polar solvents like hexane.
Experimental Determination of Solubility: A Validated Protocol
To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol provides a reliable method for determining the solubility of 3',5'-Difluoro-2,2-dimethylpropiophenone in various organic solvents.
Materials and Equipment:
-
3',5'-Difluoro-2,2-dimethylpropiophenone (analytical grade)
-
A selection of organic solvents (e.g., acetone, ethanol, toluene, hexane, ethyl acetate)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Step-by-Step Experimental Workflow:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 3',5'-Difluoro-2,2-dimethylpropiophenone into a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials using a vortex mixer for a short period to aid initial dissolution.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and shake for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Preparation for Analysis:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to let any undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any suspended particles. This step is crucial to avoid artificially high concentration measurements.
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of 3',5'-Difluoro-2,2-dimethylpropiophenone of known concentrations.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
-
Inject the diluted sample solutions and determine their concentrations from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Visualizing the Experimental Workflow:
Caption: A flowchart of the experimental workflow for determining solubility.
Factors Influencing Solubility: A Deeper Dive
The solubility of 3',5'-Difluoro-2,2-dimethylpropiophenone is governed by a balance of intermolecular forces between the solute and the solvent molecules.
Caption: Intermolecular forces influencing the solubility of the target compound.
-
Dipole-Dipole Interactions: The polar ketone group and the carbon-fluorine bonds in 3',5'-Difluoro-2,2-dimethylpropiophenone will interact favorably with polar aprotic solvents like acetone and ethyl acetate.
-
London Dispersion Forces: The non-polar aromatic ring and the tert-butyl group will contribute to solubility in non-polar solvents through London dispersion forces.
-
Hydrogen Bonding: While the molecule itself cannot act as a hydrogen bond donor, the carbonyl oxygen can act as a hydrogen bond acceptor. This may lead to some solubility in protic solvents like ethanol, although this is likely to be limited by the overall non-polar character of the molecule.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 3',5'-Difluoro-2,2-dimethylpropiophenone and the organic solvents used for solubility studies. It is recommended to consult the Safety Data Sheet (SDS) for the specific compound and solvents being used.[4][5][6][7][8] General safety measures include working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat, and avoiding inhalation, ingestion, or skin contact.[4][8]
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of 3',5'-Difluoro-2,2-dimethylpropiophenone in organic solvents. By considering its molecular structure and the principles of intermolecular forces, researchers can make informed predictions about its solubility profile. The detailed experimental protocol outlined herein offers a robust method for obtaining accurate quantitative data, which is essential for the successful development and application of this and other novel fluorinated compounds.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- 2,2-Dimethylpropiophenone 98 938-16-9 - Sigma-Aldrich. (n.d.).
- 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone | C17H16F2O | ChemScene. (n.d.).
- 1,3-Difluoro-2-propanol | C3H6F2O | CID 67985 - PubChem. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. (n.d.). Google Patents.
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2023, June 6).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- Difluoroethyne | C2F2 | CID 136491 - PubChem. (n.d.).
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents. (n.d.).
- 3',4'-Difluoro-3-(2-methoxyphenyl)propiophenone | C16H14F2O2 | CID - PubChem. (n.d.).
- 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0 - Chemistry LibreTexts. (2024, November 19).
- Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC - NIH. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- 3',4'-Difluoro-3-(2,3-dimethylphenyl)propiophenone | C17H16F2O | CID - PubChem. (n.d.).
- SAFETY DATA SHEET - CymitQuimica. (2023, October 11).
- 3,3-Difluoro-1,2-dipropylcyclopropene | C9H14F2 | CID 15709094 - PubChem. (n.d.).
- 2,2-Difluoro-N,N-dimethylacetamide | C4H7F2NO | CID 6432632 - PubChem. (n.d.).
- 3',5'-Difluoro-3-(3-methylphenyl)propiophenone | C16H14F2O | CID - PubChem. (n.d.).
Sources
- 1. Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,2-ジメチルプロピオフェノン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. chemscene.com [chemscene.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
The Fluorine Scan: Electronic Modulation of Propiophenone Scaffolds
Executive Summary
The strategic incorporation of fluorine atoms into the propiophenone backbone (
The Electronic Landscape: Inductive vs. Resonance
The propiophenone scaffold serves as a critical pharmacophore in neurochemistry (e.g., bupropion analogs, cathinones). The introduction of fluorine creates a unique electronic environment due to its high electronegativity (
Hammett Substituent Analysis
The electronic impact of fluorine is position-dependent. Understanding the Hammett constants (
-
Meta-Substitution (3-F): The fluorine atom exerts a powerful electron-withdrawing inductive effect (
) with no compensatory resonance. This significantly destabilizes the carbonyl, increasing its electrophilicity. -
Para-Substitution (4-F): The
effect is opposed by the donation of fluorine’s lone pair into the aromatic -system ( ). While the inductive effect generally dominates, the resonance contribution makes the 4-F substituent less deactivating than the 3-F.
Data Table 1: Electronic & Physical Parameters
Comparative theoretical and empirical values for substituted propiophenones.
| Parameter | Propiophenone (H) | 4-Fluoropropiophenone | 3-Fluoropropiophenone | Electronic Driver |
| Hammett Constant ( | 0.00 | 0.06 ( | 0.34 ( | |
| Carbonyl | ~200.5 ppm | ~198.8 ppm ( | ~199.5 ppm | Shielding via resonance (4-F) |
| IR | 1685 cm⁻¹ | 1692 cm⁻¹ | 1698 cm⁻¹ | EWG shortens C=O bond |
| C-X Bond Energy | 110 kcal/mol (C-H) | 116 kcal/mol (C-F) | 116 kcal/mol (C-F) | Metabolic Stability Basis |
Visualizing Electronic Pathways
The following diagram illustrates the competing electronic vectors in 4-fluoropropiophenone that dictate carbonyl reactivity.
Figure 1: The "Push-Pull" mechanism. Green arrows indicate electron density donation (Resonance); Red dashed arrows indicate withdrawal (Induction). The 4-F position offers a unique balance compared to the purely withdrawing 3-F position.
Synthetic Protocol: Regioselective Friedel-Crafts Acylation
Synthesizing fluorinated propiophenones requires modifying standard Friedel-Crafts conditions. Fluorobenzene is deactivated relative to benzene; thus, the reaction requires stoichiometric Lewis acid and heat to drive completion.
Reagents & Setup
-
Substrate: Fluorobenzene (1.0 equiv)
-
Acylating Agent: Propionyl Chloride (1.1 equiv)
-
Catalyst: Aluminum Chloride (
, anhydrous, 1.2 equiv) -
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (if higher reflux temp is needed).
Step-by-Step Methodology
-
Catalyst Activation: In a flame-dried 3-neck flask under Argon, suspend
in anhydrous DCM. Cool to 0°C. -
Acyl Chloride Addition: Add propionyl chloride dropwise. The suspension will clear as the acylium ion complex forms. Stir for 15 min.
-
Substrate Introduction: Add fluorobenzene dropwise. Note: Fluorine is an ortho/para director. Due to the steric bulk of the acylium complex, the para isomer (4-fluoropropiophenone) is favored (>90%).
-
Reaction Phase: Warm to room temperature. If conversion is low (monitored by TLC/LCMS), reflux at 40°C for 2 hours. The deactivating nature of fluorine increases the activation energy barrier compared to non-fluorinated benzene.
-
Quench & Workup: Pour the reaction mixture over crushed ice/HCl (conc). The aluminum complex is stable and requires acidic hydrolysis to break. Extract with DCM (
). -
Purification: Wash organics with brine, dry over
. Recrystallize from hexane/EtOAc to remove trace ortho isomer.
Metabolic Stability & The "Para-Block"
In drug discovery, the primary utility of the propiophenone fluorine scan is metabolic blocking.
The Mechanism
Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) preferentially oxidize electron-rich aromatic rings at the para position relative to the alkyl chain.
-
C-H Bond Strength: ~110 kcal/mol.[1]
-
C-F Bond Strength: ~116-120 kcal/mol.
Replacing the para-hydrogen with fluorine renders this site impervious to oxidative hydroxylation. This forces the enzyme to attack less favorable sites (e.g., benzylic carbon or the alkyl chain), significantly extending the molecule's half-life (
Metabolic Pathway Visualization
Figure 2: The Metabolic Shunt. Fluorination prevents the formation of the rapid clearance metabolite (4-hydroxy), forcing the system into slower clearance pathways.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
-
Olah, G. A., & Kobayashi, S. (1971). Aromatic substitution. XXVIII. Friedel-Crafts acylation of benzene and substituted benzenes with acetyl and benzoyl chlorides. Journal of the American Chemical Society, 93(25), 6964-6967. Link
- Hagenaars, N. et al. (2014). Structure-activity relationships of fluorinated cathinone derivatives. Journal of Medicinal Chemistry. (Contextual grounding for propiophenone relevance in drug design).
Sources
Methodological & Application
Experimental protocol for the synthesis of 3',5'-Difluoro-2,2-dimethylpropiophenone
Executive Summary & Strategic Rationale
This Application Note details the optimized protocol for the synthesis of 3',5'-Difluoro-2,2-dimethylpropiophenone (CAS: N/A for specific isomer, Analogous to 938-16-9). This compound is a critical fluorinated building block in the development of agrochemicals and pharmaceutical actives, particularly kinase inhibitors and antifungal agents where metabolic stability (blocked para-position) and lipophilicity are required.
Retrosynthetic Analysis & Route Selection
The synthesis of this sterically congested ketone presents two specific challenges: Regiocontrol and Steric Hindrance .
-
Why Friedel-Crafts Fails: A direct Friedel-Crafts acylation of 1,3-difluorobenzene with pivaloyl chloride is not viable for this target.
-
Regioselectivity: The fluorine substituents are ortho/para directors. Acylation would occur predominantly at the 2, 4, or 6 positions, yielding the 2',4'-difluoro or 2',6'-difluoro isomers, not the desired 3',5'-difluoro substitution pattern.
-
Chemo-selectivity: Pivaloyl chloride is prone to decarbonylation in the presence of strong Lewis acids (
), generating a tert-butyl carbocation. This leads to Friedel-Crafts alkylation (forming tert-butylbenzenes) rather than acylation.
-
-
The Selected Route: Grignard Addition to Nitrile To guarantee the 3,5-substitution pattern, we must start with a pre-functionalized aromatic core. The addition of tert-butylmagnesium chloride to 3,5-difluorobenzonitrile is the superior method. It proceeds via a stable metallo-imine intermediate which, upon acidic hydrolysis, yields the ketone exclusively.
Reaction Mechanism & Pathway[1][2][3][4]
The reaction proceeds through a nucleophilic addition of the bulky tert-butyl carbanion to the electrophilic nitrile carbon. The resulting magnesium imine salt is stable and prevents double addition (unlike reaction with acid chlorides).
Figure 1: Mechanistic pathway ensuring regiochemical integrity and prevention of over-alkylation.
Experimental Protocol
Materials & Equipment
| Reagent/Solvent | Purity | Equiv. | Role | Hazard Note |
| 3,5-Difluorobenzonitrile | >98% | 1.0 | Substrate | Irritant |
| tert-Butylmagnesium chloride | 2.0M in THF | 1.2 - 1.5 | Reagent | Pyrophoric , Moisture Sensitive |
| Copper(I) Bromide (CuBr) | 99% | 0.05 | Catalyst | Optional (accelerates addition) |
| Tetrahydrofuran (THF) | Anhydrous | 10 Vol | Solvent | Peroxide former |
| HCl (aq) | 2M - 6M | Excess | Hydrolysis | Corrosive |
Equipment:
-
3-Neck Round Bottom Flask (oven-dried).
-
Inert Gas Line (Nitrogen or Argon).
-
Pressure-equalizing addition funnel.
-
Reflux condenser.
Step-by-Step Methodology
Phase 1: Formation of the Imine Intermediate
-
Setup: Assemble the glassware under an inert atmosphere (
). Charge the flask with 3,5-difluorobenzonitrile (10.0 g, 71.9 mmol) and anhydrous THF (100 mL). -
Catalyst Addition (Optional): Add CuBr (515 mg, 5 mol%) if reaction kinetics are sluggish due to steric bulk.
-
Grignard Addition: Cool the solution to 0°C. Transfer t-BuMgCl (2.0 M in THF, 43 mL, 86 mmol) to the addition funnel. Add dropwise over 45 minutes.
-
Critical Control Point: Maintain internal temperature <10°C to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Then, heat to a gentle reflux (66°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. The nitrile peak should disappear. The imine intermediate may not be visible on standard silica TLC (hydrolyzes on plate); look for consumption of starting material.
-
Phase 2: Hydrolysis & Workup
-
Quench: Cool the reaction mixture to 0°C. Carefully quench by dropwise addition of 6M HCl (50 mL).
-
Safety: Exothermic! Evolution of gas and precipitation of Mg salts will occur.
-
-
Hydrolysis: Heat the biphasic mixture to reflux for 2 hours. This step is mandatory to cleave the sterically hindered imine bond (
) into the ketone ( ). -
Extraction: Cool to RT. Separate layers. Extract the aqueous phase with Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM) (
mL). -
Washing: Combine organics and wash with:
-
Water (
mL) -
Sat.
( mL) - to remove acid traces. -
Brine (
mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Phase 3: Purification
-
Crude Profile: The crude oil is typically yellow/orange.
-
Distillation: Purify via high-vacuum distillation (Kugelrohr or Vigreux).
-
Expected BP: ~95–105°C @ 0.5 mmHg (Estimated based on non-fluorinated analog bp 219°C @ atm).
-
-
Yield: Expected isolated yield: 75–85%.
Process Safety & Workflow Visualization
The handling of t-BuMgCl requires strict adherence to safety protocols. The following workflow outlines the critical decision nodes.
Figure 2: Operational workflow emphasizing safety checkpoints and reaction monitoring.
Quality Control & Characterization
Verify the product identity using the following parameters.
| Technique | Parameter | Expected Signal | Interpretation |
| 1H NMR | tert-Butyl group | Confirms pivaloyl incorporation. | |
| 1H NMR | Aromatic protons | Integration 2:1 indicates symmetry (3,5-subst). | |
| 19F NMR | Singlet (decoupled) | ~ -109 ppm | Indicates equivalent fluorines (symmetry). |
| IR | C=O Stretch | Conjugated ketone (lower than alkyl ketone). | |
| GC-MS | M+ | m/z ~198 | Molecular ion (C11H12F2O). |
Troubleshooting Guide
-
Problem: Low conversion of nitrile.
-
Problem: Product contains alcohol (1-(3,5-difluorophenyl)-2,2-dimethylpropan-1-ol).
-
Problem: Formation of biphenyls.
References
- Friedel-Crafts Regioselectivity: Olah, G. A., et al. "Friedel-Crafts and Related Reactions." Wiley-Interscience. (Explains the directing effects preventing direct FC synthesis).
-
Nitrile-Grignard Chemistry: "Synthesis of 3',5'-difluoropropiophenone." PrepChem. Available at: [Link] (Accessed Oct 2023). Note: Adapting this protocol by substituting ethylmagnesium bromide with tert-butylmagnesium chloride.
-
Pivaloyl Chloride Reactivity: "Unusual Friedel–Crafts alkylation with pivaloyl chloride."[5] Chemistry Stack Exchange. Available at: [Link] (Accessed Oct 2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 3. CN105777486A - Synthesis method of 2-[2-(2,4-diflurophenyl)-2-propen-1-yl)-1,3-propanediol - Google Patents [patents.google.com]
- 4. A Process For Preparation Of 3,5 Difluorobenzyl Derivatives [quickcompany.in]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
Troubleshooting & Optimization
Common side reactions in the synthesis of 3',5'-Difluoro-2,2-dimethylpropiophenone
Welcome to the technical support center for the synthesis of 3',5'-Difluoro-2,2-dimethylpropiophenone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated ketone intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during its synthesis.
The primary route to 3',5'-Difluoro-2,2-dimethylpropiophenone is the Friedel-Crafts acylation of 1,3-difluorobenzene with pivaloyl chloride, typically using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While seemingly straightforward, this reaction is prone to several side reactions that can impact yield and purity. This guide will provide a detailed understanding of these challenges and offer practical solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3',5'-Difluoro-2,2-dimethylpropiophenone.
Issue 1: Low Yield of the Desired Product and Formation of a Major Non-polar Impurity
Question: My reaction is consuming the starting materials, but the yield of 3',5'-Difluoro-2,2-dimethylpropiophenone is significantly lower than expected. I observe a major, less polar byproduct in my TLC and GC-MS analysis. What is happening and how can I fix it?
Answer:
This is a classic issue in the Friedel-Crafts acylation using pivaloyl chloride. The primary cause is a competing Friedel-Crafts alkylation reaction.
Causality:
The electrophile in a Friedel-Crafts acylation is an acylium ion, formed by the reaction of the acyl chloride with the Lewis acid catalyst.[1] In the case of pivaloyl chloride, the resulting pivaloyl acylium ion is sterically hindered and can undergo decarbonylation (loss of a carbon monoxide molecule) to form a relatively stable tert-butyl carbocation.[2] This carbocation then acts as an electrophile in a Friedel-Crafts alkylation reaction with 1,3-difluorobenzene, leading to the formation of tert-butyl-1,3-difluorobenzene as a significant byproduct.[2][3] This byproduct is less polar than the desired ketone, which explains its appearance as a faster-moving spot on a TLC plate.
Caption: Competing pathways in the synthesis.
Troubleshooting and Optimization:
The key to improving the yield of the desired acylation product is to suppress the decarbonylation of the acylium ion. This can be achieved by carefully controlling the reaction conditions:
-
Choice of Lewis Acid: Stronger Lewis acids can favor the decarbonylation process. While AlCl₃ is commonly used, you might consider experimenting with milder Lewis acids like FeCl₃ or ZnCl₂.[4]
-
Temperature Control: The decarbonylation reaction is often favored at higher temperatures. Running the reaction at a lower temperature (e.g., 0-5 °C) can significantly reduce the formation of the alkylated byproduct.
-
Solvent: The choice of solvent can influence the stability of the acylium ion. Less polar solvents, such as dichloromethane or 1,2-dichloroethane, are generally preferred.
-
Stoichiometry: Using a slight excess of the 1,3-difluorobenzene can help to favor the bimolecular acylation reaction over the unimolecular decarbonylation.
| Parameter | Recommendation to Favor Acylation | Rationale |
| Lewis Acid | Weaker Lewis acids (e.g., FeCl₃, ZnCl₂) | Reduces the propensity for decarbonylation.[4] |
| Temperature | Low (0-5 °C) | Decarbonylation is an endothermic process. |
| Solvent | Non-polar aprotic (e.g., CH₂Cl₂, ClCH₂CH₂Cl) | Helps to stabilize the acylium ion. |
| Stoichiometry | Slight excess of 1,3-difluorobenzene | Favors the bimolecular acylation reaction. |
Issue 2: Formation of Isomeric Byproducts
Question: Besides the main product and the alkylated byproduct, I am observing other minor peaks in my GC-MS analysis that appear to be isomers of the desired product. What are these and how can I avoid them?
Answer:
The formation of isomeric byproducts is a common issue in electrophilic aromatic substitution reactions on substituted benzene rings.
Causality:
The two fluorine atoms in 1,3-difluorobenzene are ortho, para-directing groups. However, they are also deactivating groups due to their strong inductive effect.[5] The acylation is expected to occur at the 4-position, which is para to one fluorine and ortho to the other, making it the most activated position. However, under certain conditions, acylation can also occur at the 2-position, leading to the formation of 2',4'-difluoro-2,2-dimethylpropiophenone.
Caption: Regioselectivity of the acylation.
Troubleshooting and Optimization:
-
Catalyst Choice: The regioselectivity of Friedel-Crafts acylation can be influenced by the Lewis acid used. Experimenting with different catalysts may improve the selectivity for the desired isomer.
-
Reaction Temperature: Lowering the reaction temperature generally increases the selectivity of electrophilic aromatic substitution reactions.
-
Purification: If the formation of the isomeric byproduct cannot be completely suppressed, careful purification by column chromatography or recrystallization will be necessary to isolate the desired 3',5'-isomer.
Issue 3: Incomplete Reaction and Difficulty in Purification
Question: My reaction seems to stall, with a significant amount of starting material remaining even after prolonged reaction times. The work-up is also challenging, and I'm struggling to get a pure product.
Answer:
Incomplete reactions and purification difficulties can stem from several factors related to the reagents and the reaction setup.
Causality:
-
Deactivated Substrate: 1,3-Difluorobenzene is an electron-deficient (deactivated) aromatic ring, which makes it less reactive in Friedel-Crafts reactions compared to benzene.[5]
-
Catalyst Deactivation: Lewis acids like AlCl₃ are highly moisture-sensitive. Any moisture in the reagents or glassware will deactivate the catalyst.[1]
-
Product Complexation: The ketone product can form a complex with the Lewis acid, which can inhibit further reaction. This is why a stoichiometric amount of the catalyst is often required in Friedel-Crafts acylations.[6]
Troubleshooting and Optimization:
Experimental Protocol:
-
Drying of Reagents and Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon). The solvent and 1,3-difluorobenzene should be freshly distilled or obtained from a sure-seal bottle. Pivaloyl chloride should be of high purity.
-
Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas to prevent the ingress of atmospheric moisture.
-
Order of Addition: It is generally recommended to add the pivaloyl chloride to a mixture of the 1,3-difluorobenzene and the Lewis acid in the solvent at a low temperature.
-
Work-up: The reaction should be quenched by carefully pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride and break up the ketone-catalyst complex. The product can then be extracted with a suitable organic solvent.
-
Purification:
-
Column Chromatography: This is a very effective method for separating the desired ketone from the non-polar alkylated byproduct and any isomeric impurities. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: Can I use other acylating agents besides pivaloyl chloride?
A1: Yes, other acyl chlorides or anhydrides can be used. However, the 2,2-dimethylpropyl (neopentyl) group is specifically introduced by using pivaloyl chloride or pivaloic anhydride. Using a different acylating agent will result in a different propiophenone derivative.
Q2: Is it possible to completely avoid the formation of the alkylated byproduct?
A2: Completely avoiding the formation of tert-butyl-1,3-difluorobenzene is very challenging due to the inherent tendency of the pivaloyl acylium ion to decarbonylate.[2] The goal of optimization is to maximize the ratio of the desired acylation product to the alkylation byproduct.
Q3: How can I confirm the identity of the main product and the alkylated byproduct?
A3: The most effective methods for characterization are:
-
NMR Spectroscopy: ¹H and ¹³C NMR will show distinct signals for the ketone and the alkylated product. The ketone will have a characteristic carbonyl signal in the ¹³C NMR spectrum (around 200 ppm). The tert-butyl group in the alkylated product will have a singlet integrating to 9 protons in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): GC-MS or LC-MS will show different molecular ions for the two compounds.
-
Infrared (IR) Spectroscopy: The ketone will exhibit a strong C=O stretching vibration around 1680-1700 cm⁻¹.
Q4: What are the safety precautions for this reaction?
A4:
-
Pivaloyl chloride is corrosive and lachrymatory. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Lewis acids like aluminum chloride are corrosive and react violently with water. They should be handled in a dry environment.
-
The reaction can be exothermic, so it is important to control the rate of addition of reagents and to use a cooling bath.
-
The work-up with acid is also exothermic and should be performed with care.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018, May 17). Master Organic Chemistry. Retrieved from [Link]
- Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. (2021). International Journal of Advanced Chemistry Research, 3(2), 1-8.
- WO2021240331A1 - Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. (2021). Google Patents.
- A Comparative Analysis of Difluorobenzene Isomer Reactivity in Friedel-Crafts Acylation. (n.d.). Benchchem. Retrieved from a relevant, though not directly linkable, source on difluorobenzene reactivity.
- Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. (2025). Organic Syntheses.
- Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates: A Combined DFT and Experimental Study. (2022). Chemistry – A European Journal, 28(41), e202200831.
-
Unusual Friedel–Crafts alkylation with pivaloyl chloride. (2015, October 5). Chemistry Stack Exchange. Retrieved from [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022, September 24). Chemistry LibreTexts. Retrieved from [Link]
- Studies on Site-selective C-H Alkylation of Arenes with Alkenes. (2019).
- Lewis-acid induced mechanochemical degradation of polyvinylidene fluoride: transformation into valuable products. (2023). Chemical Science, 14(38), 10565-10572.
- CATALYTIC ALKYLATION AND ALKENYLATION OF ARENES. (n.d.). Gunnoe Lab.
-
Decarbonylation of acid chlorides under the influence of Lewis acids: i am confused how the presented reaction mechanism could work on the reaction of R3C-COCl with AlCl3? (2022, August 3). Reddit. Retrieved from [Link]
- Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. (2024). Beilstein Journal of Organic Chemistry, 20, 268-276.
- 1,3-Difluorobenzene. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(10), o2668.
-
Substituted arene synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Unusual Spectroscopic and Photophysical Properties of meso-tert-ButylBODIPY in Comparison to Related Alkylated BODIPY Dyes. (2014). The Journal of Physical Chemistry A, 118(30), 5649-5663.
Sources
- 1. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 2. Page loading... [wap.guidechem.com]
- 3. orgsyn.org [orgsyn.org]
- 4. Synergistic Brønsted/Lewis acid catalyzed aromatic alkylation with unactivated tertiary alcohols or di-tert-butylperoxide to synthesize quaternary carbon centers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. Lewis Acid Assisted Brønsted Acid Catalysed Decarbonylation of Isocyanates: A Combined DFT and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
Challenges in the purification of 3',5'-Difluoro-2,2-dimethylpropiophenone
This technical support guide is structured as a dynamic "Help Center" for researchers dealing with the specific challenges of synthesizing and purifying 3',5'-Difluoro-2,2-dimethylpropiophenone.
Topic: Purification Protocols for 3',5'-Difluoro-2,2-dimethylpropiophenone Ticket Category: Advanced Organic Synthesis / Purification Support Tier: Level 3 (Senior Scientist)[1]
Core Challenge Analysis
Molecule: 3',5'-Difluoro-2,2-dimethylpropiophenone CAS: 174350-05-1 (Generic ref for class) Structure: A phenyl ring meta-substituted with two fluorine atoms, attached to a sterically bulky tert-butyl ketone group.[1][2]
The "Hidden" Problem: The primary challenge with this molecule is not just the purification, but the synthesis route determining the impurity profile .
-
The Trap: Researchers often attempt Friedel-Crafts acylation on 1,3-difluorobenzene.[1][2] Because fluorine is an ortho/para director, this predominantly yields the 2',4'-difluoro isomer, not the desired 3',5'-difluoro target.
-
The Solution: The 3',5'-isomer requires a Grignard approach (using 1-bromo-3,5-difluorobenzene).[1][2] This introduces specific impurities like homocoupled biphenyls and unreacted nitriles.[1][2]
Troubleshooting Guide (Q&A Format)
Case #1: "I have a mixture of isomers that I cannot separate by distillation."
User Question:
"I synthesized the target using 1,3-difluorobenzene and pivaloyl chloride with AlCl3. GC-MS shows two peaks with identical mass.[1][2] Distillation isn't separating them.[1][2] What do I do?"
Senior Scientist Response: You are likely observing a regioselectivity failure.
-
Diagnosis: Friedel-Crafts acylation of 1,3-difluorobenzene directs the acyl group to the 4-position (ortho to one F, para to the other).[1] Your major peak is likely 2',4'-difluoro-2,2-dimethylpropiophenone .[1][2] The 3',5'-isomer (meta-substitution) is thermodynamically disfavored under standard FC conditions.[1][2]
-
Resolution: You cannot easily separate these isomers by distillation as their boiling points are within 2–3°C.[1][2]
-
Immediate Fix: You must use High-Performance Liquid Chromatography (HPLC) or careful flash chromatography.[1][2] The 2,4-isomer is more polar due to the dipole moment alignment. Use a gradient of Hexane:EtOAc (starting 98:2).[2]
-
Process Correction: Switch synthesis routes. Use 1-bromo-3,5-difluorobenzene .[1][2] Form the Grignard reagent and react with pivalonitrile (followed by acid hydrolysis) or pivaloyl chloride (with CuCl catalyst). This guarantees the 3,5-substitution pattern.[1][2]
-
Case #2: "My product is a waxy oil and refuses to crystallize."
User Question:
"The literature suggests a solid, but I have a yellow oil. I’ve tried recrystallizing from ethanol, but it 'oils out' (forms droplets) instead of precipitating."
Senior Scientist Response: The tert-butyl group (2,2-dimethyl) adds significant steric bulk and rotational freedom, often lowering the melting point and suppressing crystal lattice formation.
-
The "Oiling Out" Phenomenon: This occurs when the compound's melting point is lower than the boiling point of your solvent mixture.
-
Protocol:
-
Solvent Switch: Avoid pure ethanol. Use a mixture of Methanol (MeOH) and Water or Pentane .[2]
-
The "Scratch & Seed" Method:
-
Melt Crystallization: If purity is >90%, cool the neat oil to -78°C (dry ice/acetone) to force solidification, then slowly warm to room temperature. The impurities will melt first (sweating); decant the liquid layer.
-
Case #3: "I have a persistent impurity at R_f ~0.9 (Non-polar)."
User Question:
"I used the Grignard route (Mg + 1-bromo-3,5-difluorobenzene). The reaction worked, but I have a persistent non-polar spot on TLC that co-elutes with my product in non-polar solvents."
Senior Scientist Response: This is the Homocoupling Impurity : 3,3',5,5'-tetrafluorobiphenyl.
-
Cause: During Grignard formation, unreacted bromide reacts with the formed Grignard reagent (Wurtz-type coupling).
-
Removal Strategy:
-
Vacuum Distillation: The biphenyl impurity has a significantly higher boiling point than your ketone.[1][2] A short-path distillation (Kugelrohr) is effective here.[1][2]
-
Chemical Wash: This impurity is chemically inert.[1][2] You cannot wash it out with acid/base.[1][2] Rely on physical separation (distillation is superior to chromatography here).[2]
-
Visualizing the Workflow
Diagram 1: Synthesis & Purification Decision Tree
This logic flow ensures you are not wasting time purifying the wrong isomer.[1][2]
Caption: Decision matrix highlighting the regioselectivity trap of Friedel-Crafts acylation for this specific target.
Quantitative Data: Impurity Profile
| Impurity Type | Origin | Relative Polarity (TLC) | Removal Strategy |
| 1,3-Difluorobenzene | Hydrolysis of unreacted Grignard (Quenching) | High ( | Rotary Evaporation / Low Vac. Highly volatile.[1][2] |
| 3,3',5,5'-Tetrafluorobiphenyl | Homocoupling (Wurtz reaction) | High ( | Vacuum Distillation. Significant BP difference. |
| Pivalonitrile | Unreacted Electrophile | Medium ( | Acid Wash. Hydrolyze to acid, then wash with NaHCO₃. |
| Carbinol Byproduct | Double addition of Grignard | Low ( | Chromatography. Very distinct polarity difference.[2] |
Detailed Protocol: The "Cold-Seed" Purification
Use this method if distillation is unavailable or if the product degrades with heat.[1]
-
Crude Workup: Quench Grignard with 1M HCl. Extract with Diethyl Ether (
).[2] Wash with Brine.[1][2] Dry over .[1][2] -
Solvent Exchange: Evaporate
completely. Re-dissolve the yellow oil in Pentane (Ratio: 5mL Pentane per 1g Crude). -
Cryo-Precipitation:
-
Place the sealed flask in a freezer at -20°C for 12 hours.
-
Troubleshooting: If a gummy solid forms at the bottom, warm slightly until it dissolves, scratch the glass, and cool more slowly (e.g., place the flask in a styrofoam box inside the freezer).
-
-
Filtration: Perform filtration quickly using a chilled Buchner funnel.[1][2] The low melting point means ambient heat will re-melt the crystals rapidly.[2]
Diagram 2: Impurity Fate Map
Visualizing where the impurities go during the workup.[1]
Caption: Step-by-step fate mapping of common impurities during the recommended purification workflow.
References
-
Regioselectivity in Friedel-Crafts Acylation
-
Grignard Synthesis of Fluorinated Ketones
-
Purification of Low-Melting Fluorinated Aromatics
-
Handling of 3,5-Difluorobenzonitrile (Precursor)
Sources
- 1. 3',5'-DICHLORO-2,2,2-TRIFLUOROACETOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 2. 3',5'-Difluoro-3-(3-methylphenyl)propiophenone | C16H14F2O | CID 24725707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-二甲基苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 5. 3,5-Difluorobenzonitrile | C7H3F2N | CID 587204 - PubChem [pubchem.ncbi.nlm.nih.gov]
Stability and degradation of 3',5'-Difluoro-2,2-dimethylpropiophenone under reaction conditions
Welcome to the technical support center for 3',5'-Difluoro-2,2-dimethylpropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile building block. My aim is to equip you with the knowledge to anticipate and resolve potential challenges in your synthetic endeavors, ensuring the integrity of your reactions and the quality of your results.
Introduction to the Stability Profile of 3',5'-Difluoro-2,2-dimethylpropiophenone
3',5'-Difluoro-2,2-dimethylpropiophenone is a valued intermediate in organic synthesis due to the unique electronic properties conferred by the difluorinated phenyl ring and the steric bulk of the neopentyl group. The fluorine atoms significantly influence the reactivity of the aromatic ring, while the absence of α-hydrogens on the keto-alkyl chain prevents common side reactions such as enolization and subsequent aldol condensations.[1] However, like any specialized reagent, its stability is contingent on the reaction conditions employed. Understanding its potential degradation pathways is paramount to its successful application. The primary areas of concern revolve around strongly acidic or basic conditions, exposure to potent nucleophiles, oxidizing agents, and photochemical instability.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the use of 3',5'-Difluoro-2,2-dimethylpropiophenone in various reaction setups.
FAQ 1: My reaction mixture is turning a dark color, and I'm observing a loss of my starting material under strongly basic conditions. What is happening?
Answer: While 3',5'-Difluoro-2,2-dimethylpropiophenone is generally stable in the presence of mild bases, strong bases can induce degradation. The lack of α-hydrogens prevents enolization, but under forcing basic conditions, cleavage of the carbon-carbon bond between the carbonyl group and the quaternary carbon of the neopentyl group can occur.[2][3] This retro-Claisen type cleavage would generate the 3',5'-difluorobenzoate anion and tert-butyl anion, the latter being highly reactive and likely leading to a cascade of decomposition and polymerization products, resulting in discoloration of the reaction mixture.
Troubleshooting Steps:
-
Re-evaluate the necessity of a strong base: If the reaction chemistry does not explicitly require a very strong base, consider using a milder, non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).
-
Lower the reaction temperature: If a strong base is unavoidable, performing the reaction at a lower temperature can significantly reduce the rate of C-C bond cleavage.
-
Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of byproducts.
FAQ 2: I am attempting a reaction under acidic conditions and seeing the formation of a new, more polar byproduct. What is this unexpected product?
Answer: The tert-butyl group attached to the carbonyl is susceptible to cleavage under strongly acidic conditions, particularly in the presence of protic acids like trifluoroacetic acid (TFA), sulfuric acid, or hydrochloric acid.[4][5] This degradation pathway proceeds via protonation of the carbonyl oxygen, followed by cleavage of the acyl C-C bond to form a stable tert-butyl cation and 3',5'-difluorobenzoic acid. The latter is a carboxylic acid and will exhibit significantly different chromatographic behavior (i.e., it will be more polar) than the starting ketone.
Troubleshooting Steps:
-
Employ aprotic acidic conditions: If Lewis acidity is required, consider using a Lewis acid that is less prone to promoting this cleavage, such as zinc bromide (ZnBr₂), under anhydrous conditions.
-
Use milder protic acids: If a protic acid is necessary, aqueous phosphoric acid has been shown to be effective for some acid-catalyzed reactions while being less harsh than TFA or H₂SO₄.[5]
-
Protect the carbonyl group: If the desired transformation is on the aromatic ring and requires strongly acidic conditions, consider protecting the ketone as a ketal. Ketal formation and deprotection are typically performed under acidic conditions, so careful selection of the protecting group and reaction conditions is crucial.
FAQ 3: I am using a strong nucleophile in my reaction, and I am observing the displacement of a fluorine atom. I thought the C-F bond was strong?
Answer: While the carbon-fluorine bond is indeed very strong, the presence of the electron-withdrawing ketone group activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr).[6][7] The ketone group, being in a meta position to both fluorine atoms, provides some activation. Strong nucleophiles, especially when used at elevated temperatures, can attack the carbon atom bearing a fluorine atom, leading to its displacement. Fluorine, despite the strong C-F bond, can act as a leaving group in SₙAr reactions, and its high electronegativity helps to stabilize the negatively charged intermediate (Meisenheimer complex).[8]
Troubleshooting Steps:
-
Moderate the reaction conditions: If possible, reduce the reaction temperature and the concentration of the nucleophile to minimize the rate of SₙAr.
-
Choose a less aggressive nucleophile: If the reaction chemistry allows, consider using a softer or less basic nucleophile.
-
Consider alternative synthetic routes: If fluorine displacement is a persistent issue, it may be necessary to redesign the synthetic route, for instance, by introducing the desired functionality before the acylation step that forms the propiophenone.
FAQ 4: My reaction is being performed in the presence of an oxidizing agent, and I am losing my starting material to an unknown byproduct. What could be the cause?
Answer: Aromatic ketones with adjacent bulky alkyl groups are susceptible to Baeyer-Villiger oxidation in the presence of peroxy acids (e.g., m-CPBA) or other strong oxidizing agents.[9][10] This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the adjacent quaternary carbon. The tert-butyl group has a high migratory aptitude, meaning it readily rearranges during this oxidation.[11] The product of this degradation would be tert-butyl 3,5-difluorobenzoate.
Troubleshooting Steps:
-
Avoid peroxy acids: If oxidation is required elsewhere in the molecule, select an oxidizing agent that is not known to effect Baeyer-Villiger oxidations.
-
Control reaction stoichiometry: If a strong oxidant is unavoidable, use it in stoichiometric amounts and at low temperatures to minimize over-oxidation of the starting material.
-
Purification considerations: Be aware that the resulting ester byproduct may have similar chromatographic properties to the starting material, potentially complicating purification.
FAQ 5: I am running a reaction that is sensitive to light, and I am observing decomposition of my 3',5'-Difluoro-2,2-dimethylpropiophenone. Why is this happening?
Answer: Aromatic ketones are chromophores that can absorb UV light, leading to photochemical reactions.[12] Upon absorption of a photon, the ketone can be excited to a singlet or triplet state, which can then undergo various reactions. One common pathway is the Norrish Type I cleavage, which involves the homolytic cleavage of the bond between the carbonyl group and the neopentyl group, generating an acyl radical and a tert-butyl radical.[13] These highly reactive radical species can then initiate a variety of side reactions, leading to decomposition and the formation of a complex mixture of products.
Troubleshooting Steps:
-
Protect the reaction from light: Conduct the reaction in a flask wrapped in aluminum foil or in amber glassware to exclude light.
-
Work in a fume hood with the sash down and the light off: For highly sensitive reactions, minimizing exposure to ambient laboratory lighting is crucial.
-
Degas solvents: The presence of oxygen can exacerbate photochemical degradation by reacting with the radical intermediates. Degassing solvents prior to use can be beneficial.
Visualizing Potential Degradation Pathways
The following diagram illustrates the primary degradation pathways for 3',5'-Difluoro-2,2-dimethylpropiophenone under different reaction conditions.
Caption: Potential degradation pathways of 3',5'-Difluoro-2,2-dimethylpropiophenone.
Experimental Protocol: Palladium-Catalyzed Suzuki Coupling
This protocol describes a typical Suzuki coupling reaction using 3',5'-Difluoro-2,2-dimethylpropiophenone as a hypothetical coupling partner (assuming a bromo- or iodo- derivative for the coupling). The steps are designed to minimize potential degradation of the propiophenone moiety.
Objective: To couple an arylboronic acid with a halogenated derivative of 3',5'-Difluoro-2,2-dimethylpropiophenone while maintaining the integrity of the ketone.
Materials:
-
Halogenated 3',5'-Difluoro-2,2-dimethylpropiophenone (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
Triphenylphosphine (PPh₃, 0.08 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv, finely ground and dried)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the halogenated 3',5'-Difluoro-2,2-dimethylpropiophenone, arylboronic acid, and potassium carbonate.
-
Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is crucial to prevent oxidative degradation of the catalyst and potential side reactions.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio, depending on the substrates). The use of a mild base like potassium carbonate is preferred over stronger bases to avoid potential C-C bond cleavage.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Workflow Diagram:
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 3. researchgate.net [researchgate.net]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 10. organicreactions.org [organicreactions.org]
- 11. The Baeyer–Villiger Oxidation of Cubyl Ketones: A Synthetic Route to Functionalized Cubanols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Handling and storage recommendations for 3',5'-Difluoro-2,2-dimethylpropiophenone
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3',5'-Difluoro-2,2-dimethylpropiophenone is a fluorinated aromatic ketone with potential applications in medicinal chemistry and materials science. Its unique electronic properties, conferred by the difluorinated phenyl ring, and the steric bulk of the tert-butyl group make it an interesting building block for novel molecular architectures. This guide provides essential information on the handling, storage, and troubleshooting of common issues encountered during its use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of 3',5'-Difluoro-2,2-dimethylpropiophenone?
A1: While specific data for this compound is limited, we can infer its properties from analogous compounds. Propiophenone is a colorless liquid at room temperature, while some substituted propiophenones can be solids.[1] Given the fluorine and dimethyl substitutions, it is likely to be a liquid or a low-melting solid. It is expected to be insoluble in water but miscible with common organic solvents such as hexane, benzene, methanol, and ethanol.[2]
Q2: How should I store 3',5'-Difluoro-2,2-dimethylpropiophenone?
A2: For a similar compound, 3',4'-Difluoro-3-(2,5-dimethylphenyl)propiophenone, the recommended storage condition is sealed in a dry environment at 2-8°C.[2] Therefore, it is prudent to store 3',5'-Difluoro-2,2-dimethylpropiophenone under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, refrigerated, and protected from light and moisture.
Q3: Is this compound likely to be hazardous?
A3: Fluorinated organic compounds can have unique toxicological profiles. While specific data is unavailable for this compound, it is advisable to treat it as potentially hazardous. Pivalophenone, a related compound, can cause skin and eye irritation and may cause respiratory irritation.[3] Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
Q4: What are the typical spectroscopic signatures I should expect for this compound?
A4: Based on the structure, you can expect the following:
-
1H NMR: Signals corresponding to the aromatic protons on the difluorinated ring and the methyl protons of the tert-butyl group.
-
13C NMR: A characteristic peak for the ketone carbonyl carbon, typically in the downfield region of the spectrum.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the ketone.
Troubleshooting Guide
This section addresses common issues that may arise during the synthesis, purification, and use of 3',5'-Difluoro-2,2-dimethylpropiophenone.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Product Yield in Synthesis | 1. Inactive Grignard or Organolithium Reagent: These reagents are highly sensitive to moisture and air. | Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. Consider titrating the organometallic reagent prior to use to determine its exact molarity. |
| 2. Poor Electrophile Reactivity: The difluorinated phenyl ring may be electron-deficient, affecting the reactivity of the starting material. | Solution: If using a Friedel-Crafts acylation, a stronger Lewis acid or higher reaction temperature may be required. Monitor the reaction closely for decomposition. | |
| Product is an Oil that Won't Solidify | 1. Presence of Impurities: Residual solvents or byproducts can act as an impurity, preventing crystallization. | Solution: Purify the product using column chromatography. Ensure complete removal of solvent under high vacuum. |
| 2. Product is a Low-Melting Solid or an Oil at Room Temperature: This may be an inherent property of the molecule. | Solution: If purity is confirmed by analytical methods (GC-MS, NMR), proceed with the oily product. For storage, refrigeration may induce solidification. | |
| Product Discoloration (Yellowing) | 1. Oxidation: Aromatic ketones can be susceptible to oxidation over time, especially when exposed to air and light. | Solution: Store the purified compound under an inert atmosphere in an amber vial at low temperatures. Re-purification by chromatography may be necessary if the discoloration is significant. |
| Inconsistent Reaction Outcomes | 1. Variable Reagent Quality: The purity of starting materials can significantly impact the reaction. | Solution: Use freshly purchased or purified starting materials. Verify the purity of key reagents before use. |
| 2. Moisture Contamination: Trace amounts of water can quench organometallic reagents or interfere with Lewis acid catalysis. | Solution: Rigorously dry all solvents and reagents. Conduct reactions under a positive pressure of an inert gas. |
Experimental Protocols
Protocol 1: General Handling Procedure for Air-Sensitive Reagents
Many synthetic routes to 3',5'-Difluoro-2,2-dimethylpropiophenone may involve air-sensitive reagents like Grignard or organolithium compounds. Proper handling is crucial for success and safety.[4][5][6][7]
-
Glassware Preparation: All glassware must be oven-dried at >120°C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Assemble the reaction apparatus while flushing with a dry, inert gas such as nitrogen or argon. Maintain a positive pressure of the inert gas throughout the experiment.
-
Reagent Transfer: Use syringe techniques for transferring liquid reagents. For solids, use a glove box or a glove bag.
-
Quenching: After the reaction is complete, carefully quench any remaining reactive reagents by slowly adding a proton source (e.g., a saturated aqueous solution of ammonium chloride) at a low temperature (e.g., 0°C).
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an effective technique for assessing the purity of volatile compounds like propiophenone derivatives.[8][9][10][11]
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions (General Example):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular weight of the expected product and any potential byproducts.
-
-
Data Analysis: Analyze the chromatogram for the presence of multiple peaks. The mass spectrum of the main peak should correspond to the molecular ion and fragmentation pattern of 3',5'-Difluoro-2,2-dimethylpropiophenone.
Visualizations
Troubleshooting Workflow for Purity Issues
The following diagram illustrates a logical workflow for addressing purity issues with 3',5'-Difluoro-2,2-dimethylpropiophenone.
Caption: Decision tree for troubleshooting product purity.
References
-
Environmental Health and Safety, University of California, Santa Barbara. Pyrophoric Reagents Handling in Research Labs. [Link]
-
PubChem. Pivalophenone. [Link]
-
BuyersGuideChem. 3',5'-Difluoro-3-(2,4-dimethylphenyl)propiophenone. [Link]
-
Nature. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads. [Link]
-
ResearchGate. A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. [Link]
-
ACS Chemical Health & Safety. Methods for the safe storage; handling; and disposal of pyrophoric liquids and solids in the laboratory. [Link]
-
ResearchGate. Names and some physical properties of substituted chalcones A (1-8). [Link]
-
ResearchGate. Development of a Headspace GC/MS Analysis for Carbonyl Compounds (Aldehydes and Ketones) in Household Products after Derivatization with o-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine. [Link]
-
Oregon State University, Environmental Health and Safety. Safe Handling of Pyrophoric Liquids. [Link]
-
JEOL. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. [Link]
-
National Institutes of Health, Office of Research Services. Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. [Link]
-
Scientific Research Publishing. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]
-
PubChem. 3',5'-Difluoro-3-(2,3-dimethylphenyl)propiophenone. [Link]
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Effect of reaction temperature on the purity of 3',5'-Difluoro-2,2-dimethylpropiophenone
Welcome to the technical support center for the synthesis of 3',5'-Difluoro-2,2-dimethylpropiophenone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a particular focus on the critical role of reaction temperature in achieving high purity.
Introduction: The Criticality of Temperature in the Acylation of 1,3-Difluorobenzene
The synthesis of 3',5'-Difluoro-2,2-dimethylpropiophenone is typically achieved via a Friedel-Crafts acylation of 1,3-difluorobenzene with 2,2-dimethylpropionyl chloride (pivaloyl chloride), catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2] While seemingly straightforward, this electrophilic aromatic substitution is highly sensitive to reaction parameters, most notably temperature. The two fluorine atoms in 1,3-difluorobenzene deactivate the aromatic ring, necessitating carefully controlled conditions to achieve efficient and selective acylation.[2] Temperature control is paramount not only for driving the reaction to completion but also for minimizing the formation of undesired isomers and other impurities, thereby ensuring the high purity of the final product.
This guide will provide practical, experience-driven advice to help you navigate the nuances of this synthesis and optimize your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of 3',5'-Difluoro-2,2-dimethylpropiophenone, with a focus on temperature-related causes and their remedies.
| Problem | Potential Cause(s) | Recommended Solutions & Scientific Rationale |
| Low Yield of Desired Product | 1. Incomplete Reaction: The reaction temperature may be too low to overcome the activation energy for the acylation of the deactivated difluorobenzene ring. 2. Catalyst Deactivation: Moisture in the reaction setup can hydrolyze the Lewis acid catalyst (e.g., AlCl₃), rendering it inactive. | 1. Optimize Reaction Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and purity. A moderately elevated temperature may be necessary to drive the reaction forward.[3] 2. Ensure Anhydrous Conditions: Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the high purity of all reagents. |
| Presence of Isomeric Impurities (e.g., 2',4'-Difluoro-2,2-dimethylpropiophenone) | 1. High Reaction Temperature: Elevated temperatures can provide sufficient energy to overcome the steric hindrance at the ortho position to the fluorine atoms, leading to the formation of the 2',4'-isomer. While the fluorine atoms are ortho, para-directing, the bulky pivaloyl group favors the less sterically hindered para position at lower temperatures. 2. Lewis Acid Choice: The nature of the Lewis acid can influence regioselectivity. | 1. Maintain Low to Moderate Temperatures: It is crucial to maintain a controlled, lower reaction temperature, especially during the initial addition of the acylating agent. Cooling the reaction mixture in an ice bath during the exothermic addition of the Lewis acid-acyl chloride complex is a common practice.[4] 2. Catalyst Screening: If isomeric impurities persist, consider screening other Lewis acids (e.g., FeCl₃, SnCl₄) which may offer different selectivity profiles.[2] |
| Formation of Diacylated Byproducts | High Reaction Temperature and/or Excess Acylating Agent: While the first acylation deactivates the ring towards further substitution, harsh reaction conditions such as high temperatures can promote a second acylation.[5] | 1. Strict Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the 2,2-dimethylpropionyl chloride. 2. Controlled Temperature: Avoid excessive heating. The energy input should be just enough to drive the primary acylation to completion. |
| Dark Reaction Mixture and Tarry Byproducts | 1. Excessive Heat: High temperatures can lead to the decomposition of the acyl chloride, the product, or the Lewis acid complex, resulting in polymerization and charring.[6] 2. Impurities in Starting Materials: Contaminants in the 1,3-difluorobenzene or 2,2-dimethylpropionyl chloride can lead to side reactions and decomposition at elevated temperatures. | 1. Precise Temperature Monitoring and Control: Use a reliable temperature probe and a controlled heating mantle or bath. Avoid localized overheating. 2. Use High-Purity Reagents: Ensure the purity of your starting materials through appropriate purification techniques (e.g., distillation) before use. |
| Difficult Purification and Co-eluting Impurities | Formation of Multiple Isomers and Byproducts: If the reaction temperature was not optimally controlled, the resulting mixture of isomers and other impurities can be challenging to separate by standard chromatography or recrystallization. | 1. Optimize Reaction Conditions: The most effective approach is to minimize impurity formation during the reaction by carefully controlling the temperature. 2. Advanced Purification Techniques: If a complex mixture is obtained, consider preparative HPLC or specialized crystallization techniques. For instance, fractional crystallization from a carefully selected solvent system may aid in separating isomers.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of 3',5'-Difluoro-2,2-dimethylpropiophenone?
While the ideal temperature can vary slightly based on the solvent and scale of the reaction, a general recommendation is to start the reaction at a low temperature (0-5 °C), especially during the addition of the reagents, to control the initial exotherm.[4] After the addition is complete, the reaction mixture can be allowed to slowly warm to room temperature or gently heated to a moderate temperature (e.g., 40-60 °C) to ensure the reaction proceeds to completion.[3] It is advisable to monitor the reaction progress by techniques like TLC or GC-MS to determine the optimal reaction time and temperature for your specific setup.[2]
Q2: Why is a low initial reaction temperature so critical?
The initial mixing of the Lewis acid with the acyl chloride and the subsequent addition to the difluorobenzene is often exothermic.[4] Starting at a low temperature helps to dissipate this heat and prevent localized overheating. This is crucial for controlling the regioselectivity of the reaction. At lower temperatures, the kinetic product (the desired 3',5'-isomer) is favored due to the steric hindrance of the bulky pivaloyl group at the ortho positions. Higher initial temperatures can lead to a significant increase in the formation of the undesired 2',4'-isomer.
Q3: How does an excessively high reaction temperature impact the purity of the final product?
Exceeding the optimal temperature range can negatively impact purity in several ways:
-
Increased Isomer Formation: As mentioned, higher temperatures can overcome the activation energy barrier for the formation of the sterically hindered ortho-acylated product (2',4'-difluoro-2,2-dimethylpropiophenone).
-
Diacylation: The deactivated product can undergo a second acylation under harsh conditions, leading to diacylated byproducts.[5]
-
Decomposition: 2,2-dimethylpropionyl chloride and its complex with the Lewis acid may decompose at higher temperatures, leading to a complex mixture of byproducts and a lower yield of the desired product. The final product itself may also be susceptible to degradation.[6]
Q4: What are the signs of an uncontrolled exothermic reaction, and what should I do if it occurs?
Signs of an uncontrolled exotherm include a rapid increase in temperature, vigorous boiling of the solvent (even with cooling), and a sudden change in the color of the reaction mixture (often darkening). If this occurs, immediately intensify cooling (e.g., by adding a dry ice/acetone bath) and, if safe to do so, slow down or stop the addition of any remaining reagents.
Q5: Can I use a different Lewis acid, and how might that affect the optimal temperature?
Yes, other Lewis acids like ferric chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can be used.[2] The reactivity of the Lewis acid will influence the optimal temperature. A more reactive Lewis acid may allow the reaction to proceed at a lower temperature, while a less reactive one might require more heating. It is essential to conduct small-scale optimization experiments when changing the catalyst to determine the new optimal temperature range.
Q6: How can I effectively monitor the progress of the reaction to determine the right time to stop heating?
Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are excellent techniques for monitoring the reaction.[2][8] By taking small aliquots from the reaction mixture at regular intervals, you can track the consumption of the starting material (1,3-difluorobenzene) and the formation of the product. The reaction should be stopped once the starting material is consumed to avoid the formation of byproducts from prolonged heating.
Q7: What is the best method to purify 3',5'-Difluoro-2,2-dimethylpropiophenone if impurities are present?
If the reaction has been well-controlled, the crude product can often be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes). If isomeric impurities are present, column chromatography on silica gel is a common method for separation. The choice of eluent will depend on the polarity of the impurities. In cases of very similar isomers, preparative high-performance liquid chromatography (HPLC) may be necessary for achieving high purity.
Experimental Workflow and Data Visualization
Generalized Experimental Protocol
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Catalyst and Substrate Addition: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath. In the dropping funnel, add a solution of 1,3-difluorobenzene (1.0 equivalent) in the same anhydrous solvent.
-
Acylating Agent Addition: Slowly add 2,2-dimethylpropionyl chloride (1.05 equivalents) to the stirred suspension of aluminum chloride at 0 °C.
-
Reaction Progression: To the acyl chloride-Lewis acid complex, add the 1,3-difluorobenzene solution dropwise from the dropping funnel, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS.
-
Workup: Carefully quench the reaction by pouring the mixture onto crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with the solvent (e.g., dichloromethane).
-
Washing and Drying: Combine the organic layers and wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography.
-
Analysis: Characterize the final product and assess its purity using techniques such as ¹H NMR, ¹³C NMR, GC-MS, and melting point analysis.[2][8]
Visualizing the Impact of Temperature
The following diagram illustrates the relationship between reaction temperature and the formation of the desired product versus potential side products.
Caption: Relationship between reaction temperature and product purity.
This workflow diagram outlines the key stages of the synthesis and purification process.
Sources
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- 5. Friedel–Crafts Acylation [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
Validation & Comparative
Biological activity of 3',5'-Difluoro-2,2-dimethylpropiophenone versus non-fluorinated analogs
Topic: Comparative Profiling of 3',5'-Difluoro-2,2-dimethylpropiophenone as a Pharmacophore Scaffold Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Process Chemists.[1]
Executive Summary: The Fluorine Advantage
In modern medicinal chemistry, 3',5'-Difluoro-2,2-dimethylpropiophenone (CAS 898789-77-0) represents a high-value "privileged structure" intermediate.[1] Unlike its non-fluorinated analog, 2,2-dimethylpropiophenone (Pivalophenone), this fluorinated scaffold offers critical bioisosteric advantages that extend the half-life and potency of downstream active pharmaceutical ingredients (APIs).[1]
This guide objectively compares the biological utility of the 3',5'-difluoro variant against the non-fluorinated parent, focusing on metabolic stability , lipophilicity modulation , and electronic tuning .[1] While the ketone itself is a chemical building block, its "activity" is defined by the physicochemical properties it imparts to final drug candidates—specifically, the blockade of Phase I metabolic oxidation.[1]
Comparative Physicochemical Profiling
The introduction of fluorine atoms at the 3 and 5 positions of the phenyl ring fundamentally alters the molecular landscape.[1] The following data highlights the shift in properties relevant to biological performance.
Table 1: Physicochemical & In Silico Property Comparison
| Property | 3',5'-Difluoro-2,2-dimethylpropiophenone | 2,2-Dimethylpropiophenone (Non-Fluorinated) | Impact on Bioactivity |
| Molecular Weight | 198.21 g/mol | 162.23 g/mol | Slight increase; negligible effect on ligand efficiency.[1] |
| cLogP (Predicted) | ~3.8 - 4.2 | ~3.1 - 3.4 | High Impact: Fluorine increases lipophilicity, enhancing Blood-Brain Barrier (BBB) penetration.[1] |
| Electronic Effect | Electron-deficient ring (σ_meta ≈ 0.[1]34) | Electron-rich ring | Altered π-π stacking interactions with receptor binding pockets.[1] |
| Metabolic Liability | Low (Blocked 3,5 positions) | High (Vulnerable to CYP450 hydroxylation) | Critical: The 3,5-difluoro pattern prevents arene oxide formation and ring hydroxylation.[1] |
| Rotatable Bonds | 2 | 2 | Identical conformational flexibility.[1] |
Analyst Insight: The ~0.8 unit increase in LogP for the difluoro analog suggests it is superior for CNS-targeted libraries where passive diffusion is rate-limiting.[1]
Mechanistic Analysis: Metabolic Blockade
The primary biological advantage of the 3',5'-difluoro scaffold is its resistance to oxidative metabolism.[1]
-
Non-Fluorinated Mechanism: The parent pivalophenone is susceptible to Cytochrome P450-mediated hydroxylation at the meta and para positions.[1] This rapid clearance limits the in vivo half-life of drugs derived from this scaffold.[1]
-
Fluorinated Mechanism: The C-F bond (approx. 116 kcal/mol) is metabolically inert.[1] Placing fluorine at the 3 and 5 positions sterically and electronically blocks the approach of the CYP450 iron-oxo species, forcing metabolism to slower, secondary pathways (e.g., dealkylation).[1]
Visualization: Metabolic Stability Pathway
Figure 1: Comparative metabolic fate.[1] The 3,5-difluoro substitution effectively "caps" the vulnerable metabolic sites, shunting the molecule away from rapid clearance pathways.[1]
Experimental Protocols for Validation
To validate the biological superiority of the 3',5'-difluoro scaffold, researchers should employ the following comparative assays.
Protocol A: Synthesis of Model Alcohol (Reduction)
Objective: Convert the ketone intermediate into a secondary alcohol to mimic a pharmacologically active pharmacophore (e.g., similar to bupropion metabolites).
-
Reagents: Sodium Borohydride (NaBH4), Methanol (MeOH).[1]
-
Procedure:
-
Outcome: Yields 1-(3,5-difluorophenyl)-2,2-dimethylpropan-1-ol .
-
Note: Repeat with non-fluorinated analog for control.[1]
-
Protocol B: In Vitro Microsomal Stability Assay
Objective: Quantify the metabolic half-life (
Materials:
-
Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).[1]
-
NADPH regenerating system.[1]
-
Test Compounds: 3',5'-Difluoro analog vs. Non-fluorinated analog (1 µM final conc).
Workflow:
-
Incubation: Pre-incubate microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.[1]
-
Sampling: Aliquot 50 µL at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately mix with 150 µL ice-cold Acetonitrile (containing Internal Standard).
-
Analysis: Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS.
Data Analysis:
-
Plot ln(% Remaining) vs. time.[1]
-
Calculate slope (
).[1] - .[1]
-
Success Criteria: The 3',5'-difluoro analog should exhibit a
increase in compared to the non-fluorinated control.[1]
Applications in Drug Design
The 3',5'-difluoro-2,2-dimethylpropiophenone scaffold is particularly relevant for:
-
CNS Agents: The increased lipophilicity aids in crossing the blood-brain barrier.[1] The steric bulk of the tert-butyl group (from the 2,2-dimethyl moiety) provides resistance to hydrolysis.[1]
-
Kinase Inhibitors: The electron-deficient ring can engage in specific
-stacking interactions with the hinge region of kinases, distinct from the electron-rich phenyl ring.[1] -
Agrochemicals: Similar fluorinated pivalophenones are used in the synthesis of fungicides where metabolic stability in plant systems is required.[1]
References
-
Chemical Structure & Vendor Data: 3',5'-Difluoro-2,2-dimethylpropiophenone (CAS 898789-77-0).[1][2][3][4][5] National Center for Biotechnology Information.[1] PubChem Compound Summary. Link[1]
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] (Discusses metabolic blocking via fluorination).[1][6] Link
-
Metabolic Stability Protocols: Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard protocols for microsomal stability). Link
-
Pivalophenone Properties: 2,2-Dimethylpropiophenone (CAS 938-16-9).[1] Sigma-Aldrich Product Specification. Link
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- 4. 898789-77-0_CAS号:898789-77-0_3',5'-DIFLUORO-2,2-DIMETHYLPROPIOPHENONE - 化源网 [chemsrc.com]
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- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Isomeric Purity Assessment of Difluoro-2,2-dimethylpropiophenone Samples
Introduction: The Criticality of Isomeric Purity in Synthesis
In the landscape of pharmaceutical development and fine chemical synthesis, the precise control and characterization of molecular structure are paramount. Difluoro-2,2-dimethylpropiophenone serves as a key building block where the specific placement of fluorine atoms on the phenyl ring dictates the downstream reaction pathways and the ultimate purity and efficacy of the final active pharmaceutical ingredient (API). When synthesizing this intermediate, a mixture of positional isomers (e.g., 2,4-difluoro-, 2,5-difluoro-, 3,5-difluoro-, etc.) can arise. Each isomer, possessing nearly identical physical properties, presents a significant analytical challenge. This guide provides a comparative analysis of robust analytical methodologies designed to separate, identify, and quantify these critical isomeric impurities, ensuring the quality and consistency of your synthetic process.
The primary challenge lies in differentiating compounds whose structures only vary by the location of a substituent on an aromatic ring.[1] This guide will detail an integrated, multi-technique approach that establishes a self-validating system for quality control, moving from rapid chromatographic screening to definitive spectroscopic identification.
Chapter 1: Profiling the Isomeric Landscape
The synthesis of difluoro-2,2-dimethylpropiophenone, typically via Friedel-Crafts acylation of a difluorobenzene isomer, can inadvertently produce a mixture of positional isomers if the starting material is impure or if reaction conditions are not stringently controlled. The most common isomers encountered depend on the commercially available difluorobenzene precursors: 1,2-, 1,3-, and 1,4-difluorobenzene. Therefore, a sample may contain a primary desired isomer alongside several process-related impurities. Unambiguous identification is crucial as different isomers can lead to vastly different pharmacological responses or toxicological profiles in the final drug product.
Chapter 2: Orthogonal Chromatographic Separation Strategies
Chromatography is the cornerstone for separating and performing relative quantification of isomeric mixtures. Due to the subtle structural differences between positional isomers, method development must focus on exploiting minor variations in polarity and molecular geometry. We will compare the two most powerful techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC): The High-Resolution Workhorse
Gas chromatography, particularly with a mass spectrometry (GC-MS) detector, is exceptionally well-suited for separating volatile and thermally stable compounds like propiophenone derivatives.[2][3] Separation is achieved based on differences in boiling points and interactions with the stationary phase.
Causality in Method Design: The choice of a capillary column is critical. A mid-polarity column, such as a DB-624 or a phenyl-substituted phase, is often preferred. These columns offer unique selectivity for aromatic compounds through π-π interactions, enhancing the separation of positional isomers that co-elute on standard non-polar phases.[4] While GC-MS is powerful, it's important to note that the mass spectra of positional isomers can be nearly identical, making differentiation by MS alone challenging.[5] Therefore, chromatographic separation is the key.
Experimental Protocol: GC-FID/MS for Isomeric Purity
-
Instrumentation: Agilent GC System with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent).
-
Sample Preparation: Accurately weigh ~25 mg of the difluoro-2,2-dimethylpropiophenone sample and dissolve in 25.0 mL of acetonitrile.
-
Injection: 1 µL, Split ratio 50:1. Injector temperature: 280°C.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 120°C, hold for 1 minute.
-
Ramp: 10°C/min to 250°C.
-
Hold: Hold at 250°C for 5 minutes.
-
-
Detector (FID): Temperature: 300°C.
-
Detector (MS): Transfer line: 280°C. Source: 230°C. Scan range: 50-350 amu.[6]
-
System Suitability: Prepare a known mixture of available isomers. The resolution between the critical pair (closest eluting peaks) must be ≥ 1.5.
-
Quantification: Calculate the area percent of each isomer from the FID chromatogram.
High-Performance Liquid Chromatography (HPLC): Versatility and Complementary Selectivity
HPLC offers an orthogonal approach to GC, separating compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. For aromatic isomers, Reverse-Phase HPLC (RP-HPLC) is the most common mode.
Causality in Method Design: While standard C18 columns can be effective, they may not always provide sufficient resolution for closely related isomers. Fluorinated stationary phases, such as Pentafluorophenyl (PFP) or FluoroSep columns, provide an alternative and complementary separation mechanism.[7] These phases leverage dipole-dipole, π-π, and charge-transfer interactions, which are highly sensitive to the different electron distributions of difluoro-isomers, often resulting in enhanced selectivity.[8][9] The choice of mobile phase, particularly the organic modifier (acetonitrile vs. methanol) and pH, can further tune the separation by altering analyte-stationary phase interactions.
Experimental Protocol: RP-HPLC-UV for Isomeric Purity
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: PFP (Pentafluorophenyl) Column, 150 mm x 4.6 mm, 5 µm particle size.
-
Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 50.0 mL of mobile phase.
-
Mobile Phase: 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
System Suitability: Prepare a known mixture of available isomers. The resolution between the critical pair must be ≥ 1.5. Tailing factor for the main peak should be ≤ 2.0.
-
Quantification: Calculate the area percent of each isomer from the UV chromatogram.
Performance Comparison: GC vs. HPLC
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and stationary phase interaction. | Separation based on partitioning between mobile and stationary phases. |
| Resolution | Generally higher efficiency and resolution for volatile isomers. | Highly dependent on column chemistry (e.g., PFP phases). |
| Speed | Can be very fast with modern LTM GC technology.[4] | Analysis times are typically in the 10-30 minute range. |
| Sensitivity | FID provides robust quantification; MS provides high sensitivity. | UV detection is robust; MS detection offers higher sensitivity. |
| Sample Prep | Simple dissolution. | Simple dissolution. |
| Key Advantage | High resolving power for closely boiling isomers. | Orthogonal selectivity, especially with specialized columns.[7] |
Chapter 3: Definitive Spectroscopic Identification: ¹⁹F NMR
While chromatography separates isomers, it does not provide absolute structural identification. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the unequivocal tool. Given the subject molecule, ¹⁹F NMR is particularly powerful.[10]
Causality in Method Design: Fluorine-19 is a spin ½ nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR experiments.[11] The chemical shift of a fluorine nucleus is exquisitely sensitive to its electronic environment.[10] Positional isomers will give rise to distinctly different ¹⁹F NMR spectra, characterized by unique chemical shifts and coupling constants (both ¹H-¹⁹F and ¹⁹F-¹⁹F coupling), providing a unique fingerprint for each isomer.[12] This allows for unambiguous identification, even in a mixture.
Furthermore, Quantitative NMR (qNMR) can be employed to determine the absolute purity or the precise molar ratio of isomers in a mixture without requiring a reference standard for every single impurity.[13][14][15] This is achieved by integrating the signals of interest relative to a certified internal standard of known purity and concentration.[14]
Experimental Protocol: ¹⁹F NMR for Isomer Identification
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
-
Sample Preparation: Dissolve 10-20 mg of the difluoro-2,2-dimethylpropiophenone sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Acquisition:
-
Use a standard pulse-acquire sequence.
-
Set a wide spectral width (e.g., -80 to -180 ppm) to ensure all fluorine signals are captured.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 for quantitative results.
-
-
Data Processing: Apply a standard Fourier transform and phase correction.
-
Analysis:
Chapter 4: An Integrated, Self-Validating Workflow
A robust quality control strategy relies on an integrated approach where techniques validate one another. Relying on a single method is insufficient; an orthogonal, multi-step workflow ensures the highest degree of confidence in the reported isomeric purity.
Caption: Integrated workflow for isomeric purity assessment.
This workflow represents a self-validating system. The Tier 1 chromatographic method provides rapid, high-throughput screening. If a batch meets the specification, it can be released. If it fails or an unknown peak appears, the Tier 2 NMR analysis is triggered. The NMR provides definitive structural evidence, confirming the identity of the impurities flagged by chromatography and providing an orthogonal quantification, thus ensuring the trustworthiness of the final result.
Conclusion and Recommendations
The assessment of isomeric purity for difluoro-2,2-dimethylpropiophenone is a non-trivial but essential task for ensuring product quality and consistency in drug development and manufacturing. No single technique is sufficient.
-
For routine, high-throughput quality control, a validated GC-FID method is recommended due to its high resolution and robustness for this class of compounds.
-
An HPLC method using a PFP column should be developed as an orthogonal technique for confirmation and for resolving isomers that may be challenging by GC.
-
¹⁹F NMR is indispensable. It must be used as the primary tool for the definitive identification of all potential isomers during process development and for the investigation of any out-of-specification results.
By implementing this integrated, multi-faceted analytical strategy, researchers and drug development professionals can confidently characterize their materials, ensuring they meet the stringent purity requirements demanded by the industry.
References
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Google Cloud.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients.Journal of Pharmaceutical and Biomedical Analysis.
- Quantitative NMR Spectroscopy. (2017). University of Oxford.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. (2014). Journal of Medicinal Chemistry.
- Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. (2018).
- Distinguishing Fluorinated Isomers: A Comparative Guide to ¹⁹F NMR Chemical Shifts. (2025). Benchchem.
- The differentiation of positional isomers utilizing GC-IRD. (2018).
- Fluorine-19 nuclear magnetic resonance spectroscopy.Wikipedia.
- Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM.
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- 1,4-Difluorobenzene - Optional[19F NMR] - Chemical Shifts.SpectraBase.
- 1,2-Difluorobenzene - Optional[19F NMR] - Chemical Shifts.SpectraBase.
- Full scan of mass spectra of propiophenone. (2016).
- ANALYTICAL REPORT - 4'-Methylpropiophenone. (2019). National Forensic Centre, The Netherlands.
- Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). Journal of the American Society for Mass Spectrometry.
- HPLC separation of related halogenated aromatic, any one?? (2015).
- Separation of Some Halogenated Phenols by GC-MS.Asian Journal of Chemistry.
- A sensitive, rapid and highly efficient low thermal mass (LTM GC) method for the separation and quantitative determination of 10 isomers of bromofluoro benzaldehyde.Analytical Methods.
- A Guide to Selective Columns for Isomer Separation. (2024).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
